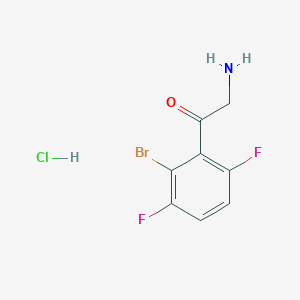
2-Bromo-3,6-difluorophenacylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3,6-difluorophenacylamine hydrochloride is a chemical compound with the molecular formula C8H6BrClF2NO. It is a derivative of phenacylamine, characterized by the presence of bromine and fluorine atoms on the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,6-difluorophenacylamine hydrochloride typically involves the bromination and fluorination of phenacylamine derivatives. One common method is the electrophilic aromatic substitution reaction, where phenacylamine is treated with bromine and fluorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-Bromo-3,6-difluorophenacylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine or fluorine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
科学的研究の応用
2-Bromo-3,6-difluorophenacylamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-3,6-difluorophenacylamine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
類似化合物との比較
Similar Compounds
2-Bromo-3,6-difluorophenacylamine: Lacks the hydrochloride group but shares similar structural features.
3,6-Difluorophenacylamine: Lacks the bromine atom but retains the fluorine atoms on the phenyl ring.
2-Bromo-phenacylamine: Contains the bromine atom but lacks the fluorine atoms.
Uniqueness
2-Bromo-3,6-difluorophenacylamine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The hydrochloride group also enhances its solubility and stability, making it more suitable for various applications.
生物活性
2-Bromo-3,6-difluorophenacylamine hydrochloride is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological properties, including antimicrobial and antifungal activities, and provides a synthesis of relevant studies and findings.
- Chemical Formula : C₇H₃BrF₂O
- CAS Number : 934987-26-5
- Molecular Weight : 221.00 g/mol
- Melting Point : 49°C to 51°C
- Solubility : The compound is sensitive to air and should be handled under inert conditions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, research on similar brominated compounds has demonstrated significant antifungal activity against various pathogens.
Case Study: Antifungal Properties
A study examined the antifungal activity of several brominated derivatives, including those structurally related to 2-Bromo-3,6-difluorophenacylamine. The results indicated varying degrees of efficacy against common fungal strains such as Candida albicans and Aspergillus niger:
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Threo-Ethyl 2-bromo-3-fluorosuccinate | C. albicans: 14 µg/ml |
| A. niger: 30 µg/ml | |
| M. mucedo: 9 µg/ml | |
| T. mentagrophytes: 5 µg/ml |
The study concluded that the antifungal activity might be attributed to the compound's ability to undergo dehydrohalogenation, producing active metabolites that exert fungitoxic effects within the cell .
The biological activity of this compound may stem from its structural characteristics that facilitate interaction with microbial targets. The presence of bromine and fluorine atoms can enhance lipophilicity, allowing the compound to penetrate cellular membranes more effectively.
Proposed Mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with the synthesis of essential components in fungal cell walls.
- Disruption of Membrane Integrity : The lipophilic nature may disrupt membrane integrity, leading to cell lysis.
- Metabolic Interference : Potential interference with metabolic pathways critical for fungal survival.
Summary of Findings:
- The compound has shown potential antifungal activity.
- Structural analogs provide insights into possible mechanisms and efficacy.
- Further research is needed to elucidate specific pathways affected by this compound.
特性
分子式 |
C8H7BrClF2NO |
|---|---|
分子量 |
286.50 g/mol |
IUPAC名 |
2-amino-1-(2-bromo-3,6-difluorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H6BrF2NO.ClH/c9-8-5(11)2-1-4(10)7(8)6(13)3-12;/h1-2H,3,12H2;1H |
InChIキー |
JCNOSSRJWRSJCM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1F)C(=O)CN)Br)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















